molecular formula C13H16O3 B258126 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone

1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone

Cat. No. B258126
M. Wt: 220.26 g/mol
InChI Key: KKHWUQCBMJLSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as hesperetin, which is a derivative of the flavonoid hesperidin found in citrus fruits.

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound can activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes, and inhibit the NF-κB pathway, which regulates the production of inflammatory cytokines. Additionally, 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes.
Biochemical and Physiological Effects:
1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals, inhibit the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone can reduce inflammation, oxidative stress, and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone in lab experiments is its relatively low toxicity. This compound has been shown to have a high safety profile in animal studies, with no significant adverse effects reported. However, one limitation is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and improve cognitive function in animal models. Another area of interest is its potential as a chemopreventive agent for various types of cancer. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of 1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone and to determine its efficacy in human clinical trials.

Synthesis Methods

1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone can be synthesized from hesperidin, which is a flavanone glycoside found in citrus fruits. The synthesis process involves the hydrolysis of hesperidin to hesperetin, followed by the addition of ethanone to the hydroxyl group of hesperetin. The reaction is catalyzed by acid or base, and the product is obtained through purification.

Scientific Research Applications

1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of inflammatory cytokines, scavenge free radicals, induce apoptosis in cancer cells, and protect neurons from oxidative stress.

properties

Product Name

1-(5-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)ethanone

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone

InChI

InChI=1S/C13H16O3/c1-8(14)9-4-5-11-10(12(9)15)6-7-13(2,3)16-11/h4-5,15H,6-7H2,1-3H3

InChI Key

KKHWUQCBMJLSMW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2)(C)C)O

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2)(C)C)O

Origin of Product

United States

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